1-Ethylazepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-9-7-5-3-4-6-8(9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCFTYITFDWLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173506 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19797-08-1 | |
| Record name | N-Ethylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19797-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019797081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Ethylazepan 2 One and Its Precursors
Conventional Synthetic Routes to 1-Ethylazepan-2-one
The traditional synthesis of this compound primarily relies on the modification of the readily available precursor, azepan-2-one (B1668282), also known as ε-caprolactam. The key transformations involve the introduction of an ethyl group onto the nitrogen atom of the lactam ring.
Cyclization Reactions in this compound Synthesis
While direct cyclization of a linear precursor to form this compound is not the most common approach, the synthesis of its parent lactam, azepan-2-one, is a critical preliminary step. The most prevalent industrial method for producing azepan-2-one is the Beckmann rearrangement of cyclohexanone (B45756) oxime. researchgate.netrsc.orgresearchgate.net This reaction is typically catalyzed by strong acids, such as oleum (B3057394) or sulfuric acid. researchgate.net
The Beckmann rearrangement involves the acid-catalyzed isomerization of the oxime to a lactam. The reaction proceeds with high conversion and selectivity under optimized conditions. For instance, using a sulfonic acid resin in dimethyl sulfoxide (B87167) (DMSO) can lead to 100% conversion of cyclohexanone oxime with 97.9% selectivity to ε-caprolactam. researchgate.net The use of caprolactam-based Brønsted acidic ionic liquids as both catalyst and reaction medium has also been explored, demonstrating high conversion and selectivity at 100 °C. rsc.org
N-Alkylation Strategies for Azepan-2-one Derivatives
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of azepan-2-one. This involves the reaction of the lactam with an ethylating agent. A common strategy is to first deprotonate the nitrogen atom of azepan-2-one using a strong base to form a more nucleophilic lactamate anion, which then reacts with an ethyl halide (e.g., ethyl bromide or ethyl iodide).
One established method involves the preparation of sodium ε-caprolactam by reacting ε-caprolactam with sodium metal in an inert solvent like xylene. The resulting sodium salt is then treated with an alkyl halide to yield the N-substituted derivative. researchgate.net
Phase-transfer catalysis (PTC) offers a more efficient and milder approach to N-alkylation. This technique facilitates the transfer of the lactamate anion from a solid or aqueous phase to an organic phase where the reaction with the alkyl halide occurs. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. phasetransfer.com This method can be performed under solvent-free conditions, often with microwave assistance, leading to rapid and high-yielding reactions. oatext.comcem.com
Optimization of Reaction Conditions and Yields in Traditional Synthetic Approaches
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often adjusted include the choice of base, solvent, temperature, and catalyst.
In the N-alkylation of azepan-2-one, the choice of the ethylating agent and the reaction conditions significantly impacts the yield. The use of different bases and catalysts under various conditions has been explored to enhance the efficiency of this transformation.
Table 1: Optimization of N-Alkylation of Azepan-2-one
| Entry | Ethylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Bromide | Sodium Metal | - | Xylene | Reflux | - | - | researchgate.net |
| 2 | Ethyl Iodide | Sodium Metal | - | Xylene | Reflux | - | - | researchgate.net |
| 3 | Ethyl Bromide | KOH / K₂CO₃ | TBAB | None (Microwave) | 150 | 0.03 | High | oatext.com |
| 4 | Ethyl Iodide | KOH / K₂CO₃ | TBAB | None (Microwave) | 150 | 0.03 | High | oatext.com |
Note: Specific yield data for entries 1 and 2 were not provided in the source material, but the method was described as effective for preparing N-alkyl derivatives. "High" yield for entries 3 and 4 is as reported in the source, which emphasizes the speed and efficiency of the microwave-assisted, solvent-free PTC method.
Green and Sustainable Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the production of this compound, this includes the use of greener catalysts, alternative reaction media, and more atom-economical routes.
Catalytic Approaches in Eco-Friendly Production of this compound
The development of catalytic systems that avoid the use of stoichiometric and often hazardous reagents is a cornerstone of green chemistry. For the synthesis of this compound, catalytic approaches can be applied to both the formation of the precursor and the N-alkylation step.
A promising green route involves the direct N-alkylation of azepan-2-one with ethanol (B145695), which is a renewable and less toxic alternative to ethyl halides. This reaction, however, typically requires a suitable catalyst to proceed efficiently. While specific catalysts for the direct N-ethylation of caprolactam with ethanol are still under active research, related transformations provide a proof of concept. For instance, the reaction of caprolactam with ethanol in near-critical water in the presence of catalysts like SnCl₂ can produce ethyl-6-aminohexanoate with yields as high as 98%. researchgate.net This intermediate could potentially be cyclized to form this compound in a subsequent step.
Another innovative approach is the one-pot synthesis of N-substituted lactams from lactones and amines using an iridium catalyst. This method involves a sequence of aminolysis, N-alkylation, and intramolecular transamidation.
Table 2: Catalytic Approaches in this compound Synthesis
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Azepan-2-one, Ethanol | SnCl₂ | Near-critical water | 300 | 2.5 | Ethyl-6-aminohexanoate | 98 | researchgate.net |
| 2 | ε-Caprolactone, Ethylamine | Iridium Complex | Toluene | 130 | 24 | This compound | - |
Note: The yield for the iridium-catalyzed reaction to specifically produce this compound was not explicitly detailed in the general description of the methodology.
Solvent-Free and Aqueous Media Syntheses for Reduced Environmental Impact
Eliminating or replacing conventional organic solvents with more benign alternatives like water or conducting reactions in the absence of a solvent are key principles of green chemistry.
As mentioned earlier, the N-alkylation of lactams can be efficiently carried out under solvent-free conditions using microwave irradiation in the presence of a phase-transfer catalyst. oatext.comcem.com This method not only reduces solvent waste but also significantly shortens reaction times and often leads to higher yields. oatext.com
The use of water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability. While the direct N-ethylation of caprolactam in water is challenging due to the poor solubility of the reactants and potential side reactions, the synthesis of precursors in aqueous media is a viable green strategy. The synthesis of benzimidazole (B57391) derivatives in water via intramolecular cyclization demonstrates the potential for such aqueous-based methods in heterocyclic chemistry. researchgate.netmdpi.commdpi.com The reaction of caprolactam with ethanol in near-critical water to form ethyl-6-aminohexanoate is a prime example of utilizing water as a reaction medium for synthesizing a key precursor. researchgate.net
Table 3: Green and Sustainable Synthesis Approaches
| Entry | Method | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | Solvent-Free Microwave PTC | Azepan-2-one, Ethyl Bromide | KOH/K₂CO₃, TBAB, 150°C, 2 min | This compound | High | oatext.com |
| 2 | Aqueous Media | Azepan-2-one, Ethanol | SnCl₂, Near-critical water, 300°C, 2.5h | Ethyl-6-aminohexanoate | 98 | researchgate.net |
Note: "High" yield for entry 1 is as reported in the source, highlighting the efficiency of the method.
Atom Economy and Waste Minimization in this compound Synthetic Pathways
The synthesis of this compound, a derivative of ε-caprolactam, is subject to the principles of green chemistry, which prioritize atom economy and the minimization of waste. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. lookchem.comarkat-usa.org A higher atom economy signifies a more sustainable process with less generation of byproducts that often constitute chemical waste. researchgate.net The primary route to this compound involves the N-alkylation of ε-caprolactam. The choice of ethylating agent and catalyst significantly influences the environmental footprint of the synthesis.
Several synthetic methodologies for the N-ethylation of ε-caprolactam exist, each with distinct implications for atom economy and waste generation. These include traditional methods using alkyl halides and more contemporary, greener approaches employing alcohols or phase-transfer catalysis.
Traditional Synthesis via Alkyl Halides
A common method for the N-alkylation of amides involves the use of an alkyl halide, such as ethyl bromide or ethyl chloride, in the presence of a strong base. arkat-usa.org In this process, the ε-caprolactam is first deprotonated by a base like sodium hydride or sodium metal to form the sodium salt of caprolactam. This salt then reacts with the ethyl halide in a nucleophilic substitution reaction to yield this compound and a sodium halide salt as a byproduct. arkat-usa.orgresearchgate.net
The reaction can be represented as follows:
Step 1 (Deprotonation): ε-Caprolactam + NaH → Sodium caprolactamate + H₂
Step 2 (N-Ethylation): Sodium caprolactamate + CH₃CH₂Br → this compound + NaBr
While this method can be effective, it suffers from poor atom economy due to the formation of a stoichiometric amount of salt byproduct. For every mole of product, one mole of sodium halide is generated, which must be separated and disposed of, adding to the process's environmental burden and cost.
Greener Alternatives for N-Ethylation
In response to the drawbacks of traditional methods, greener synthetic routes with improved atom economy and reduced waste have been developed.
Catalytic N-Ethylation with Alcohols
A more atom-economical approach is the direct N-alkylation of amides and lactams using alcohols as the alkylating agents. acsgcipr.org This "borrowing hydrogen" methodology involves a catalyst, often based on transition metals, that facilitates the reaction between ε-caprolactam and ethanol. The primary byproduct of this reaction is water, which is significantly more environmentally benign than the salt byproducts of the alkyl halide method.
ε-Caprolactam + CH₃CH₂OH → this compound + H₂O
This pathway exhibits a much higher atom economy as the majority of the atoms from the reactants are incorporated into the final product. The use of ethanol, a renewable and less toxic reagent than ethyl halides, further enhances the green credentials of this method.
Phase-Transfer Catalysis (PTC)
N-Ethylation with Diethyl Sulfate (B86663)
Diethyl sulfate is another effective ethylating agent that can be used for the N-alkylation of caprolactam. The reaction produces sodium ethyl sulfate as a byproduct. While effective, diethyl sulfate is a toxic and corrosive substance, and the disposal of the sulfate byproduct presents environmental challenges. A method for preparing diethyl sulfate involves the reaction of ethanol with sulfuric acid.
Comparative Analysis of Synthetic Pathways
The atom economy for different synthetic pathways to this compound can be calculated to provide a quantitative comparison of their efficiency. The formula for atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Below is a data table comparing the theoretical atom economy for the N-ethylation of ε-caprolactam using different ethylating agents.
| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Alkyl Halide Method | ε-Caprolactam + Ethyl Bromide + Sodium Hydride | This compound | Sodium Bromide + Hydrogen gas | 51.1% |
| Catalytic Alcohol Method | ε-Caprolactam + Ethanol | This compound | Water | 88.6% |
| Diethyl Sulfate Method | ε-Caprolactam + Diethyl Sulfate | This compound | Ethyl Hydrogen Sulfate | 52.7% |
The data clearly illustrates that the catalytic N-ethylation using ethanol offers a significantly higher atom economy compared to the traditional alkyl halide and diethyl sulfate methods. The primary byproduct being water makes it a much cleaner and more sustainable option.
Chemical Reactivity and Mechanistic Investigations of 1 Ethylazepan 2 One
Ring-Opening and Ring-Closing Reactions of the Azepan-2-one (B1668282) Core
The seven-membered ring of 1-Ethylazepan-2-one possesses inherent ring strain, which is a driving force for ring-opening reactions. Conversely, the formation of this stable lactam ring is also a key synthetic consideration.
Hydrolysis and Solvolysis Mechanisms of the Lactam Ring
The hydrolysis of lactams, including N-substituted derivatives like this compound, is a fundamental reaction that proceeds under both acidic and basic conditions. The mechanism involves the nucleophilic attack of water or a solvent molecule on the carbonyl carbon of the lactam.
Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and ring cleavage lead to the formation of the corresponding amino acid, 6-(ethylamino)hexanoic acid. The rate of acid-catalyzed hydrolysis is influenced by the concentration of the acid and the stability of the protonated intermediate.
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the endocyclic C-N bond, yielding the carboxylate of the corresponding amino acid. The stability of N-substituted lactams towards hydrolysis can be influenced by the nature of the N-substituent. For instance, studies on related N-substituted caprolactams have shown that their hydrolytic stability can be significant, with degradation being dependent on factors like water concentration and temperature. arkat-usa.org
The solvolysis of this compound with other nucleophilic solvents, such as alcohols, follows a similar mechanistic pathway to hydrolysis, leading to the formation of the corresponding esters of 6-(ethylamino)hexanoic acid.
Nucleophilic and Electrophilic Ring-Opening Pathways of this compound
Beyond hydrolysis and solvolysis, the lactam ring of this compound can be opened by a variety of nucleophiles and electrophiles.
Nucleophilic Ring-Opening: Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), can attack the carbonyl carbon, leading to ring-opened products after an aqueous workup. For example, reaction with an organolithium reagent would yield a ketone after initial addition and subsequent hydrolysis of the intermediate.
The anionic ring-opening polymerization of N-substituted lactams is a well-established method for producing polyamides. In this process, a strong base is used to generate a lactam anion, which then acts as a nucleophile to attack another lactam monomer, initiating a chain reaction that results in a polymer. The kinetics of such polymerizations are complex and can be influenced by factors such as the nature of the initiator and the presence of any impurities like water. mdpi.commdpi.com
Electrophilic Ring-Opening: While less common, electrophilic attack on the nitrogen atom can also lead to ring-opening, particularly with strong electrophiles. This pathway is generally less favored due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity.
Reaction Kinetics and Thermodynamic Analyses of this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing its chemical transformations.
Reaction Kinetics: The rate of hydrolysis of lactams is dependent on pH. For related N-substituted lactams, kinetic studies have shown that the rate can be influenced by temperature and the concentration of reactants. researchgate.net The kinetics of anionic ring-opening polymerization are also well-studied for similar lactams, often exhibiting complex behavior due to the interplay of initiation, propagation, and termination steps. mdpi.com The rate of reduction with strong hydrides like LiAlH4 is generally fast, while transamidation reactions often require elevated temperatures and catalysts to proceed at a reasonable rate. nih.govmasterorganicchemistry.com
| Thermodynamic Parameter | ε-Caprolactam (for comparison) |
| Enthalpy of Polymerization (ΔH_p) | -15.6 to -16.3 kJ/mol mdpi.com |
| Heat Capacity (c_p) | 277–314 J/(K·mol) mdpi.com |
Role of Intermediates and Transition States in this compound Reactivity
The reactivity of this compound is intrinsically linked to the formation and stability of various transient species, including intermediates and transition states. While detailed computational and experimental studies focusing solely on this compound are not extensively documented in publicly available literature, its reactivity can be understood by examining the mechanisms of its synthesis and potential side reactions, primarily nucleophilic substitution and anionic polymerization.
The synthesis of this compound typically involves the N-alkylation of ε-caprolactam. This reaction proceeds via a nucleophilic substitution mechanism, where the sodium salt of ε-caprolactam is a key intermediate. researchgate.netarkat-usa.org The formation of this salt, sodium caprolactamate, is achieved by reacting ε-caprolactam with a strong base like sodium hydroxide. arkat-usa.org
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate | Role in Reaction |
|---|---|
| Caprolactam Anion | Acts as the primary nucleophile, attacking the electrophilic ethyl halide. |
The subsequent reaction of sodium caprolactamate with an ethyl halide, such as ethyl bromide or ethyl iodide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This step is characterized by a specific transition state.
In this transition state, a partial bond is formed between the nitrogen atom of the caprolactam anion and the α-carbon of the ethyl halide, while the bond between the α-carbon and the halogen atom is partially broken. The geometry around the α-carbon is trigonal bipyramidal. The reaction of ethyl halides with sodium has been noted to potentially involve ethyl radicals as an initial step in different contexts, though the SN2 pathway is generally accepted for this type of synthesis. capes.gov.br
A competing reaction pathway during the synthesis of this compound is the anionic polymerization of ε-caprolactam. researchgate.netarkat-usa.org This side reaction also involves distinct intermediates and transition states. The caprolactam anion can act as an initiator, attacking a molecule of ε-caprolactam to form a dimeric anion. This process can continue, leading to the formation of oligomers or high molecular weight polymers. researchgate.netarkat-usa.org The propagation step involves the nucleophilic attack of the growing polymer chain's terminal anion on another ε-caprolactam monomer.
Table 2: Research Findings on N-Substituted ε-Caprolactam Reactions
| Research Focus | Key Findings | Relevant Intermediates/Transition States |
|---|
Understanding the relative energies of the transition states for N-alkylation versus anionic polymerization is crucial for optimizing the synthesis of this compound and minimizing the formation of unwanted oligomeric byproducts. Factors such as temperature, solvent, and the nature of the counter-ion can influence the preferred reaction pathway by stabilizing or destabilizing these transient species.
Polymerization Science of 1 Ethylazepan 2 One and Its Derived Monomers
Ring-Opening Polymerization (ROP) of 1-Ethylazepan-2-one
Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into polymers and is driven by the relief of ring strain. semanticscholar.org For lactams, the polymerization mechanism can be anionic, cationic, or catalyzed by coordination complexes, each presenting unique characteristics and challenges, particularly for N-substituted variants like this compound. semanticscholar.org
Anionic Ring-Opening Polymerization of Azepan-2-ones
Anionic ring-opening polymerization (AROP) is the most established and widely used industrial method for polymerizing unsubstituted lactams, such as ε-caprolactam to produce Polyamide 6 (Nylon 6). rsc.org The process typically requires a strong base as a catalyst (initiator) and an N-acyllactam as a co-initiator or activator. The mechanism proceeds through the following key steps:
Initiation : A strong base abstracts the acidic proton from a lactam monomer to form a lactamate anion.
Activation : The highly nucleophilic lactamate anion attacks the carbonyl group of the N-acyllactam activator. This step is much faster than the attack on a neutral lactam monomer.
Propagation : The crucial step in the propagation of unsubstituted lactams is the rapid proton exchange between the amidate end of a growing polymer chain and a new lactam monomer. This transfer regenerates the highly reactive lactamate anion, which then attacks the N-acylated terminal group of the growing chain, thus continuing the polymerization. rsc.org
However, this mechanism is ineffective for N-substituted lactams like this compound. The substitution of an ethyl group on the nitrogen atom means there is no acidic N-H proton available for abstraction. rsc.orgresearchgate.net Consequently, the vital proton-transfer step that regenerates the lactamate anion is blocked. This inability to regenerate the active species is a primary reason why N-substituted lactams, including this compound, are generally considered non-polymerizable or exhibit extremely low reactivity under standard anionic conditions, often resulting in only low molecular weight oligomers. rsc.org
Cationic Ring-Opening Polymerization Mechanisms
In contrast to the anionic route, cationic ring-opening polymerization (CROP) is a viable and effective method for synthesizing polymers from N-substituted lactams. rsc.org The polymerization is typically initiated by protonic acids (e.g., phosphoric acid, hydrochloric acid), Lewis acids, or other electrophilic species. rsc.orgmdpi.comrsc.org A proposed mechanism for the CROP of an N-substituted azepan-2-one (B1668282) involves the following stages:
Initiation : The polymerization begins with the protonation of the carbonyl oxygen of the lactam monomer by an acid initiator. This activation creates a highly electrophilic species.
Propagation : A neutral monomer molecule, acting as a nucleophile, attacks the activated, protonated monomer. This results in the opening of the ring and the formation of an aminoacyl lactam cation. The chain grows through the repeated nucleophilic attack of neutral monomer molecules on the activated end of the growing polymer chain. rsc.org Mechanistic studies on the CROP of ε-caprolactam have shown that the process involves the scission of the acyl-oxygen bond. mdpi.comrsc.org
This method avoids the mechanistic limitations of AROP, as it does not rely on the presence of an N-H proton, making it the preferred ionic pathway for monomers like this compound.
Coordination-Insertion Polymerization Mechanisms
Coordination-insertion polymerization is a powerful technique for ROP that employs organometallic catalysts, typically from transition metals, lanthanides, or main group metals like aluminum and zinc. researchgate.netresearchgate.net This mechanism is extensively documented for cyclic esters such as ε-caprolactone and lactides and provides a potential route for the controlled polymerization of N-substituted lactams. researchgate.netnih.gov The general mechanism proceeds as follows:
Initiation : The process often starts with an in-situ reaction between the metal catalyst precursor and an alcohol initiator, forming a metal alkoxide active species.
Coordination : The lactam monomer coordinates to the metal center of the catalyst, typically through its carbonyl oxygen atom.
Insertion : The coordinated monomer then undergoes nucleophilic attack from the alkoxide group attached to the metal center. This results in the opening of the lactam ring and the insertion of the monomer into the metal-alkoxide bond, elongating the polymer chain. researchgate.net
This cycle of coordination and insertion repeats, allowing the polymer chain to grow. A variety of catalysts have been shown to be effective for the ROP of cyclic esters, including aluminum complexes with salen, β-ketiminato, or β-quinolyl-enamino ligands, which demonstrate how ligand structure can influence catalytic activity. researchgate.netnih.govnih.gov More specifically, organolanthanide complexes, such as those derived from yttrium, have been successfully used for the polymerization of N-alkyl-substituted ε-caprolactam, demonstrating the applicability of this mechanism to this class of monomers.
Kinetic Aspects of this compound Polymerization
The kinetics of polymerization depend heavily on the chosen mechanism (anionic, cationic, or coordination). For the CROP of ε-caprolactam, studies have shown the polymerization rate to be first-order with respect to the monomer concentration. mdpi.comrsc.org It is expected that the CROP of this compound would follow similar kinetics.
Key kinetic parameters that are typically evaluated include:
Rate of Polymerization (Rp) : Influenced by monomer concentration, initiator/catalyst concentration, and temperature.
Activation Energy (Ea) : The minimum energy required to initiate the polymerization reaction. For the ROP of ε-caprolactone initiated with Sn(Oct)₂/n-HexOH, activation energies were found to be in the range of 64.9–80.4 kJ/mol. metu.edu.tr
Kinetic Models : Mathematical models are used to describe the reaction progress. For the AROP of ε-caprolactam, models often include terms for the pre-exponential coefficient, an autocatalytic factor, and a kinetic exponent. mdpi.com
While detailed kinetic data such as the specific rate constant (kp) and activation energy for the polymerization of this compound are not widely available in the reviewed literature, the established principles from analogous systems like ε-caprolactam and ε-caprolactone provide a solid framework for understanding its expected kinetic behavior.
Controlled Polymerization Techniques for this compound Derived Polymers
Controlled polymerization refers to methods that suppress or eliminate chain termination and transfer reactions, allowing for precise control over the polymer's molecular weight, architecture, and end-group functionality.
Living Polymerization Strategies for Poly(this compound)
Living polymerization is a form of chain-growth polymerization where the ability of the growing polymer chain to terminate is removed. rsc.org This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI or Đ), and the creation of complex architectures like block copolymers.
For N-substituted monomers like this compound, living polymerization is most feasible via cationic or coordination-insertion mechanisms, provided that specific conditions are met:
Fast Initiation : The rate of initiation must be much faster than the rate of propagation to ensure that all polymer chains begin growing at approximately the same time.
Absence of Chain Transfer and Termination : Impurities (like water) must be rigorously excluded, and the catalyst/initiator system must be chosen to avoid side reactions that would terminate chain growth.
Living characteristics have been well-established for the CROP of other N-substituted cyclic monomers like 2-oxazolines. Similarly, coordination-insertion ROP of cyclic esters using single-site catalysts, such as specific aluminum or yttrium complexes, often proceeds in a living manner. nih.gov These systems show a linear increase in number-average molecular weight (Mn) with monomer conversion and produce polymers with narrow molecular weight distributions (PDI < 1.5).
By applying these principles, a living polymerization of this compound could be achieved using a highly controlled cationic or, more likely, a coordination-insertion pathway with a well-defined organometallic catalyst. This would enable the synthesis of well-defined poly(this compound) and allow for its incorporation into advanced block copolymers.
Illustrative Data from Polymerization of a Related Monomer
To illustrate the typical data obtained from such polymerization studies, the following table presents results from the cationic ring-opening polymerization of the parent monomer, ε-caprolactam, using a Maghnite-H+ catalyst.
| Catalyst Amount (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 5 | 230 | 15 | 82 | 15,200 | 1.91 |
| 5 | 250 | 3 | 75 | 16,500 | 2.11 |
| 5 | 250 | 6 | 85 | 18,300 | 1.85 |
| 5 | 250 | 15 | 96 | 21,400 | 1.74 |
| 10 | 250 | 15 | 98 | 24,100 | 1.63 |
Data sourced from the CROP of ε-caprolactam and is intended for illustrative purposes. mdpi.comrsc.org
Synthesis of Block and Graft Copolymers Incorporating this compound Units
The incorporation of this compound, also known as N-ethyl-ε-caprolactam, into block and graft copolymers allows for the creation of novel materials with tailored properties, combining the characteristics of poly(this compound) with other polymer segments. The synthesis of such copolymers typically relies on controlled polymerization techniques, which enable the precise construction of macromolecular architectures. While specific literature on this compound is limited, the principles of block and graft copolymer synthesis can be understood from analogous N-substituted lactams and ε-caprolactam.
Block Copolymer Synthesis
Block copolymers containing segments of N-substituted polyamides can be synthesized through several established methods, primarily involving sequential monomer addition in a living or controlled polymerization process. Anionic ring-opening polymerization (AROP) is a common method for lactam polymerization. mdpi.comrsc.org
A prevalent strategy for synthesizing block copolymers is the use of a macroinitiator. In this approach, a pre-synthesized polymer with a reactive end-group initiates the polymerization of the second monomer. For incorporating a poly(this compound) block, a macroinitiator could be used to initiate the anionic ring-opening polymerization of this compound. For instance, a hydroxyl-terminated polymer can be converted into a macroinitiator for the AROP of lactams. This has been demonstrated in the synthesis of poly(N-vinylcaprolactam)-b-poly(ε-caprolactone) (PNVCL-b-PCL) block copolymers. mdpi.com In this analogous system, a hydroxyl end-capped poly(N-vinylcaprolactam) was used as a macroinitiator for the ring-opening polymerization (ROP) of ε-caprolactone. mdpi.com
A similar approach could be envisioned for this compound, where a pre-existing polymer with a suitable functional group initiates the polymerization of N-ethyl-ε-caprolactam. The synthesis of polyether-block-amide (PEBA) copolymers from N-substituted caprolactams provides a relevant example. In one study, N-methyl-ε-caprolactam was copolymerized with ε-caprolactam, and the resulting prepolymer was then reacted with polytetramethylene ether glycol (PTMEG) to form block copolymers. mdpi.com
The general scheme for synthesizing an A-B diblock copolymer where one block is poly(this compound) would involve:
Synthesis of the first block (Polymer A) with a reactive end-group (e.g., hydroxyl or amine).
Activation of this end-group to create a macroinitiator.
Initiation of the ring-opening polymerization of this compound from the macroinitiator to grow the second block (Polymer B).
An example of characterization data for an analogous block copolymer system, PNVCL-b-PCL, is presented below.
Table 1: Characteristics of PNVCL-b-PCL Block Copolymers Synthesized via ROP
| Copolymer Sample | PNVCL Molar Mass ( g/mol ) | PCL Molar Mass ( g/mol ) | Total Molar Mass ( g/mol ) | Dispersity (Đ) |
|---|---|---|---|---|
| PNVCL-b-PCL (1) | 8,800 | 11,400 | 20,200 | 1.45 |
| PNVCL-b-PCL (2) | 8,800 | 22,800 | 31,600 | 1.52 |
Data derived from research on poly(N-vinylcaprolactam)-b-poly(ε-caprolactone) as an analogous system. mdpi.com
Graft Copolymer Synthesis
Graft copolymers featuring poly(this compound) side chains can be synthesized primarily through three strategies: "grafting from," "grafting onto," and "grafting through."
The "grafting from" technique involves a polymer backbone functionalized with initiating sites from which the side chains are grown. nih.gov For example, a backbone polymer could be modified to contain sites capable of initiating the anionic ring-opening polymerization of this compound. This method is advantageous for achieving high grafting densities. A relevant example is the synthesis of graft copolymers with polyamide-6 (nylon-6) side chains grafted onto an acrylate (B77674) polymer backbone. google.com In this process, ε-caprolactam is polymerized from a copolymer of an aliphatic acrylate and an ethylenically unsaturated carboxylic acid. google.com
The "grafting onto" method involves attaching pre-synthesized polymer chains to a polymer backbone. nih.gov This would entail synthesizing poly(this compound) chains with reactive end-groups and then coupling them to a functionalized backbone polymer. This method allows for better characterization of the side chains before grafting but may be limited by steric hindrance, leading to lower grafting densities. nih.gov
The "grafting through" approach involves the copolymerization of a macromonomer—a polymer chain with a polymerizable end-group—with other monomers to form the backbone. A poly(this compound) macromonomer could be synthesized and then copolymerized to create a graft copolymer.
Research on graft copolymers of poly(ε-caprolactone) (PCL) provides a wealth of analogous strategies that could be adapted for this compound. For instance, PCL has been functionalized with groups that can initiate atom transfer radical polymerization (ATRP) to grow side chains of another polymer. nih.gov A similar concept could be applied where a polymer backbone is functionalized to initiate the AROP of N-ethyl-ε-caprolactam.
Table 2: Example of Graft Copolymer Synthesis Parameters
| Backbone Polymer | Grafted Side Chain | Grafting Method | Catalyst/Initiator System | Reference |
|---|---|---|---|---|
| Acrylate-acrylic acid copolymer | Nylon 6 (from ε-caprolactam) | Cationic Grafting From | Acid Catalyst | researchgate.net |
| Poly(isobutenylsuccinimide) | Polyamine | Grafting Onto | N/A (coupling reaction) | rsc.org |
| Poly(γ-propargyl L-glutamate) | Poly(ethylene glycol) | Grafting Onto (Click Chemistry) | Cu(I) | nih.gov |
This table presents examples from analogous graft copolymer systems.
Macromolecular Architecture and Topological Control in this compound Polymerization
The control over macromolecular architecture (e.g., linear, branched, star-shaped, or cyclic) and topology is a cornerstone of modern polymer science, as it dictates the material's properties. mdpi.com For polymers of this compound, achieving such control would rely on the use of controlled/living polymerization techniques.
Living polymerizations, such as certain anionic, cationic, or ring-opening metathesis polymerizations (ROMP), are ideal for creating well-defined architectures because they proceed with minimal termination or chain transfer reactions. nih.gov Anionic ring-opening polymerization (AROP) of lactams, including N-substituted lactams, can exhibit living characteristics under specific conditions, making it a suitable candidate for architectural control. mdpi.comrsc.org
Linear Architectures: The synthesis of well-defined linear poly(this compound) with controlled molecular weight and low dispersity would be the foundation for more complex architectures. This can be achieved through a controlled AROP process, where the ratio of monomer to initiator determines the degree of polymerization. mdpi.com
Branched and Star-Shaped Architectures: The synthesis of branched or star-shaped polymers of this compound can be approached using multifunctional initiators or core molecules.
Star Polymers: A "core-first" approach involves using an initiator with multiple initiating sites. For the AROP of this compound, a multifunctional initiator could be used to simultaneously grow multiple polymer chains outward from a central core.
Branched Polymers: Hyperbranched or dendritic structures can be synthesized using specific monomers (ABx type) that contain both a polymerizable group (A) and multiple initiating groups (B). While this is well-established for other polymer systems, its application to N-substituted lactams is less common.
Topological Control (Cyclic Polymers): The synthesis of cyclic polymers, which lack chain ends, can lead to unique physical properties compared to their linear counterparts. Ring-expansion polymerization (REP) is a powerful method for creating cyclic polymers. Another approach involves a ring-closure strategy, where a linear polymer with reactive end-groups is cyclized under high dilution conditions. For lactams, specific catalytic systems may favor the formation of cyclic structures.
While specific studies detailing the topological control for this compound are not abundant, the principles derived from other controlled polymerization systems offer a roadmap for future research. The ability to control the architecture of poly(this compound) would open up new possibilities for designing advanced materials.
Table 3: Overview of Controlled Polymerization Techniques for Architectural Control
| Polymerization Technique | Potential Architectures | Key Features | Analogous Monomer Examples |
|---|---|---|---|
| Anionic Ring-Opening Polymerization (AROP) | Linear, Block, Graft, Star | Can be living; sensitive to impurities. | ε-Caprolactam, ω-Laurolactam researchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | Linear, Block, Graft, Star, Branched | Controlled radical process; versatile for many monomers. | N-vinylpyrrolidone, Acrylates nih.gov |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) | Linear, Block, Graft, Star, Branched | Controlled radical process; compatible with a wide range of functional groups. | N-vinylcaprolactam mdpi.com |
Derivatization and Functionalization Strategies for 1 Ethylazepan 2 One
Synthesis of Substituted 1-Ethylazepan-2-one Analogues
The synthesis of substituted this compound analogues typically involves either the functionalization of the pre-formed this compound ring or the construction of the azepane ring from appropriately substituted precursors followed by N-ethylation. Research into the synthesis of substituted azepan-2-ones and related cyclic structures provides insights into potential routes for accessing this compound analogues tandfonline.comacs.orgdoi.org.
Regioselective Functionalization of the Azepane Ring System
Regioselective functionalization of cyclic systems, including lactams, is a key challenge in organic synthesis rsc.orgacs.org. For this compound, regioselective functionalization could target the carbons alpha to the carbonyl group, carbons on the ethyl substituent, or other positions on the seven-membered ring. Strategies for regioselective functionalization often involve the use of directing groups or controlled reaction conditions. While specific examples for this compound are not extensively detailed in the provided search results, studies on related azepan-2-ones and other cyclic systems demonstrate the feasibility of such approaches. For instance, regioselective C–H functionalization has been explored in other heterocycles using directing groups acs.org. The inherent structure of this compound, with its N-ethyl group and carbonyl, could potentially influence the regioselectivity of functionalization reactions.
N-Alkylation and Acylation beyond the Ethyl Group
The nitrogen atom in azepan-2-one (B1668282) is already substituted with an ethyl group in this compound. Therefore, N-alkylation or acylation reactions in the traditional sense of adding a substituent to a free nitrogen are not applicable here. However, modifications to the N-ethyl group itself, or the introduction of additional substituents through reactions at other positions, can be considered forms of derivatization. N-alkylation is a common transformation in organic synthesis, often performed using alkyl halides or similar electrophiles in the presence of a base researchgate.net. While direct N-alkylation on this compound is not possible, the understanding of N-alkylation mechanisms in related lactams can inform strategies for synthesizing analogues with different N-substituents by starting from azepan-2-one and alkylating with various groups, including ethyl, or by modifying the ethyl group itself through subsequent reactions.
Introduction of Diverse Chemical Moieties onto the this compound Scaffold
Introducing diverse chemical moieties onto the this compound scaffold allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Halogenation and Organometallic Coupling Reactions of this compound
Halogenation is a fundamental transformation that can introduce reactive sites for further functionalization masterorganicchemistry.comlibretexts.org. For this compound, halogenation could potentially occur at the carbons alpha to the carbonyl or at positions on the N-ethyl group or the azepane ring. Alpha-halogenation of ketones and aldehydes is a known reaction, often proceeding via enol intermediates under acidic or basic conditions libretexts.org. While specific details for this compound are not available, analogous reactions on similar carbonyl compounds suggest that halogenation is a viable strategy.
Organometallic coupling reactions, such as Suzuki, Heck, and Stille couplings, are powerful tools for forming carbon-carbon bonds and introducing complex substituents libretexts.orguu.nlyoutube.compressbooks.pubcem.com. These reactions typically require a halogenated or pseudohalogenated substrate and an organometallic reagent, catalyzed by transition metals like palladium. If halogenated this compound derivatives can be synthesized, they could potentially undergo various organometallic coupling reactions to append aryl, alkenyl, or alkyl groups to the azepane scaffold. Research on organometallic coupling reactions in the synthesis of various organic molecules, including those with cyclic amide structures, supports this potential uu.nlpressbooks.pubcem.com.
Cycloaddition Reactions Involving this compound Derivatives
Cycloaddition reactions allow for the construction of new rings by joining two or more molecules rsc.orgmdpi.combeilstein-journals.orgresearchgate.netnih.gov. While this compound itself may not be a direct reactant in many common cycloaddition reactions, derivatives of this compound bearing appropriate functional groups could participate in such transformations. For example, introducing alkene or alkyne moieties onto the this compound scaffold could enable Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively mdpi.comresearchgate.netnih.gov. Studies on cycloaddition reactions involving other heterocyclic systems, including those with nitrogen atoms, highlight the potential for constructing complex molecular architectures from simpler cyclic precursors rsc.orgbeilstein-journals.orgresearchgate.netekb.eg.
Design and Synthesis of Advanced this compound Derivatives for Specific Research Applications
The design and synthesis of advanced this compound derivatives are driven by the need for compounds with specific properties for various research applications. This often involves multi-step synthetic routes utilizing a combination of the functionalization strategies described above. The goal is to selectively introduce functional groups or structural motifs that are expected to confer desired characteristics, such as improved binding affinity to a biological target or enhanced catalytic activity.
Catalysis Involving 1 Ethylazepan 2 One and Its Derivatives
1-Ethylazepan-2-one as a Substrate in Catalytic Transformations
The lactam moiety within this compound provides reactive sites that can be targeted in catalytic processes, leading to structural modifications or ring-opening reactions.
Hydrogenation and Dehydrogenation Catalysis of the Lactam Moiety
Hydrogenation and dehydrogenation reactions are fundamental transformations in organic chemistry, often mediated by various catalytic systems. While direct hydrogenation or dehydrogenation of the this compound lactam ring itself is not extensively detailed in the provided search results, the broader context of lactam hydrogenation and dehydrogenation of related nitrogen-containing heterocycles is discussed.
Catalytic hydrogenation involves the addition of hydrogen across double or triple bonds, or the reduction of polar bonds like the carbonyl group in lactams. Dehydrogenation, the reverse process, involves the removal of hydrogen, often converting saturated rings to unsaturated or aromatic systems. wikipedia.org Palladium and ruthenium catalysts are commonly employed in such transformations of nitrogen-containing compounds. nih.govmdpi.com For instance, palladium on alumina (B75360) has been used for the dehydrogenation of carbazole-based compounds. mdpi.com Iridium and rhodium complexes have also shown efficacy in the reversible dehydrogenation and hydrogenation of N- and O-containing heterocycles. nih.govanu.edu.au
The lactam carbonyl group in this compound could potentially undergo catalytic reduction (hydrogenation) to a cyclic amine. Conversely, dehydrogenation of a saturated azepane ring could lead to unsaturated or aromatic azepine systems, though this would require specific structural features and catalysts. The reactivity of the lactam moiety is influenced by the nitrogen substituent (the ethyl group in this case) and the ring size.
Carbonyl Activation in Catalytic Processes Involving this compound
The carbonyl group in this compound is a key functional group that can be activated in various catalytic processes. Carbonyl activation typically involves increasing the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This can be achieved through coordination to a Lewis acid, protonation, or interaction with an organocatalyst. sigmaaldrich.commdpi.com
In the context of catalysis, carbonyl activation can facilitate reactions such as additions, substitutions, or rearrangements. While specific examples of carbonyl activation of this compound as a substrate are not prominently featured in the search results, the principle of carbonyl activation is central to many catalytic transformations of amide and lactam structures. For example, in enzymatic catalysis, the carbonyl carbon of a substrate is often positioned near an active site residue and activated for nucleophilic attack. wou.edunih.gov Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions, are known to be efficient in activating carbonyl compounds in asymmetric reactions. sigmaaldrich.com
The carbonyl group of this compound could potentially be activated by various catalysts to undergo reactions like ring-opening polymerization, as seen with related caprolactam derivatives. researchgate.netacs.org The N-ethyl substituent might influence the reactivity and the choice of catalyst for such transformations.
Potential of this compound Derivatives as Ligands or Organocatalysts
Derivatives of this compound, particularly those with additional functional groups or stereocenters, hold potential for use as ligands in metal-catalyzed reactions or as organocatalysts. The azepan-2-one (B1668282) core provides a scaffold that can be modified to incorporate features that enhance catalytic activity and selectivity.
Chiral this compound Derivatives in Asymmetric Catalysis
Asymmetric catalysis, which aims to produce enantiomerically enriched products, often relies on the use of chiral catalysts or ligands. sigmaaldrich.commdpi.com The introduction of a stereocenter into the this compound structure would yield chiral derivatives that could potentially induce asymmetry in catalytic reactions.
Some chiral azepane derivatives have been explored in asymmetric synthesis. For instance, (S)-3-amino-1-ethylazepan-2-one is mentioned as a chiral building block valuable in asymmetric synthesis. vulcanchem.comlabsolu.ca While its direct use as a catalyst or ligand in reported studies is not explicitly detailed in the search results, its existence as a chiral building block suggests the potential for synthesizing chiral ligands or organocatalysts based on the this compound scaffold. Chiral organocatalysts, including those derived from privileged structures like Cinchona alkaloids or proline, are widely used in asymmetric transformations. mdpi.comresearchgate.net The azepan-2-one ring, with appropriate chiral substitution, could potentially form the basis of novel chiral catalytic systems.
Role of the Azepan-2-one Moiety in Catalyst Design and Performance
The azepan-2-one moiety itself can play a role in catalyst design and performance. The seven-membered ring structure and the presence of the amide functional group can influence the steric and electronic properties of a catalyst or ligand. The nitrogen atom can potentially coordinate to metal centers, and the carbonyl group can participate in hydrogen bonding or other non-covalent interactions that are important in organocatalysis. mdpi.com
While specific examples of this compound or its direct derivatives acting as ligands or organocatalysts are not extensively covered in the provided snippets, the general principles of catalyst design involving heterocyclic scaffolds and amide functionalities are relevant. The design of efficient catalysts often involves carefully tuning the environment around the active site through the ligand structure or the organic framework. researchgate.netnih.gov The azepan-2-one structure could offer a rigid or flexible backbone depending on substitution, which can be advantageous in controlling stereochemistry and reactivity in catalytic processes.
Mechanistic Insights into this compound-Related Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. wou.eduwikipedia.org For catalytic transformations involving this compound as a substrate or its derivatives as catalysts/ligands, mechanistic studies would aim to elucidate the step-by-step process of the reaction, including the interactions between the catalyst, substrate, and intermediates.
Mechanistic insights in catalysis often involve identifying transition states, intermediates, and the role of specific functional groups or metal centers. anu.edu.auwou.edursc.org For reactions where this compound is a substrate, such as potential hydrogenation or ring-opening, mechanistic studies would investigate how the catalyst interacts with the lactam carbonyl and the N-C bond. For example, studies on the hydrogenation and dehydrogenation of nitrogen-containing compounds have explored mechanisms involving metal-ligand cooperativity and metal-metal cooperativity. anu.edu.au
If this compound derivatives were employed as ligands in metal catalysis, mechanistic studies would focus on the coordination of the ligand to the metal center and how this coordination influences the activation of the substrate and the flow of the reaction. In organocatalysis involving azepan-2-one derivatives, mechanistic investigations would explore the nature of the catalytic interactions, such as hydrogen bonding, covalent intermediates, or Lewis acid/base interactions. mdpi.comwikipedia.org While specific mechanistic studies directly on this compound are not detailed, the principles of catalytic mechanisms established for related lactams and heterocyclic compounds would provide a framework for understanding its behavior in catalytic cycles.
Computational Chemistry and Theoretical Investigations of 1 Ethylazepan 2 One
Prediction of Spectroscopic Properties (e.g., NMR, IR) via Quantum Mechanical Methods
The prediction of spectroscopic properties for organic molecules like 1-Ethylazepan-2-one using quantum mechanical methods has become a cornerstone of modern chemical research. acs.orgnih.gov These computational techniques provide a theoretical lens through which the intricate relationship between a molecule's structure and its spectral output can be understood.
The process typically begins with the optimization of the molecule's geometry, employing methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)). nih.govdntb.gov.ua Once the most stable conformation of this compound is determined, further calculations can be performed to predict its NMR and IR spectra.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the isotropic magnetic shielding tensors of the nuclei. acs.orgnih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). joaquinbarroso.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used. researchgate.netnih.gov
Similarly, for IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.netlibretexts.org These calculated frequencies often require scaling to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. researchgate.net
Based on established computational methodologies, a theoretical prediction of the ¹H and ¹³C NMR chemical shifts for this compound can be generated. These predictions are invaluable for the structural elucidation and assignment of experimental spectra. The expected chemical shifts are influenced by the electronic environment of each nucleus within the molecule. For instance, the protons and carbons of the ethyl group and the azepane ring will exhibit distinct signals based on their proximity to the electron-withdrawing carbonyl group and the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles of NMR prediction for similar structures, as specific published data for this compound is unavailable.)
| Atom | Predicted Chemical Shift (ppm) |
| CH₃ (ethyl) | 1.1 - 1.3 |
| CH₂ (ethyl) | 3.3 - 3.5 |
| CH₂ (α to C=O) | 2.4 - 2.6 |
| CH₂ (α to N) | 3.2 - 3.4 |
| CH₂ (ring) | 1.5 - 1.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on general principles of NMR prediction for similar structures, as specific published data for this compound is unavailable.)
| Atom | Predicted Chemical Shift (ppm) |
| C=O | 175 - 178 |
| CH₃ (ethyl) | 13 - 15 |
| CH₂ (ethyl) | 40 - 42 |
| CH₂ (α to C=O) | 37 - 39 |
| CH₂ (α to N) | 48 - 50 |
| CH₂ (ring) | 25 - 35 |
The theoretical IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent of these would be the strong absorption from the carbonyl (C=O) stretching vibration. Other significant bands would arise from the C-H stretching of the alkyl groups and the C-N stretching of the lactam ring.
Table 3: Predicted Major IR Absorption Frequencies for this compound (Note: These are hypothetical values based on general principles of IR prediction for similar structures, as specific published data for this compound is unavailable.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1680 |
| CH₂ Bend | 1450 - 1470 |
| C-N Stretch | 1200 - 1300 |
The computational prediction of spectroscopic data serves as a powerful tool in chemical analysis, providing a theoretical framework that, when combined with experimental results, leads to a more complete understanding of molecular properties. nih.gov While the specific research findings for this compound are not publicly documented, the application of established quantum mechanical methods provides a solid foundation for predicting its NMR and IR spectra.
Biological Interactions and Structure Activity Relationship Sar Studies of 1 Ethylazepan 2 One Derivatives
Investigation of Molecular Interactions with Biological Targets
Research into azepan-2-one (B1668282) derivatives suggests they can interact with a range of biological targets, including enzymes, receptors, and proteins ontosight.aiontosight.ai. The azepane ring system and its attached functional groups are believed to play a role in their ability to bind to specific sites on biomolecules, potentially modulating their activity ontosight.ai.
Ligand-Biomacromolecule Binding Mechanisms
The interaction between a ligand, such as an azepan-2-one derivative, and a biomacromolecule, like a protein or enzyme, can occur through various mechanisms. Classical models include the lock-and-key model, which posits a rigid complementarity between the ligand and its binding site, and the induced-fit model, where the binding of the ligand induces a conformational change in the biomacromolecule nih.govplos.org. More complex mechanisms, such as conformational selection, involve the ligand binding to a pre-existing conformation of the biomacromolecule plos.orgmdpi.com. These mechanisms are fundamental to understanding the specificity and affinity of ligand-target interactions nih.govplos.org. The specific binding mechanisms for 1-Ethylazepan-2-one or its derivatives would depend on the particular biological target involved. Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and study these binding interactions and assess the stability of ligand-target complexes benchchem.com. Experimental techniques such as X-ray crystallography, cryo-EM, and various biochemical assays are used to determine or infer ligand binding sites and mechanisms drughunter.com.
Receptor Selectivity and Specificity Studies
Receptor selectivity and specificity are crucial aspects of drug discovery, aiming to design compounds that interact preferentially with a particular receptor subtype to elicit desired therapeutic effects while minimizing off-target interactions that could lead to side effects google.com. Studies on azepan-2-one derivatives have explored their activity at various receptors. For instance, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been investigated as agonists for the cannabinoid type 2 (CB2) receptor acs.orgnih.govresearchgate.net. These investigations included assessing their selectivity against the cannabinoid type 1 (CB1) receptor acs.orgnih.govresearchgate.net. A systematic SAR study identified a compound (compound 25r) with high selectivity for CB2 over CB1, showing a ratio of CB1/CB2 > 1428 acs.orgnih.gov. This highlights that modifications to the azepan-2-one core can significantly influence receptor selectivity benchchem.comacs.orgnih.govresearchgate.net.
Enzyme Inhibition and Activation Profiling of this compound Analogues
Azepan-2-one derivatives have been explored for their potential to modulate enzyme activity, acting as either inhibitors or activators ontosight.ai. Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity, often by blocking the active site or inducing conformational changes wikipedia.orgstudymind.co.uk. This modulation of enzyme activity is a key strategy in the development of therapeutic agents wikipedia.orgstudymind.co.ukpatsnap.com.
Kinase Inhibition Studies
Protein kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases asbmb.org. Consequently, kinase inhibitors are an important class of drugs asbmb.org. Azepan-2-one derivatives have been investigated as potential kinase inhibitors ontosight.ai. While specific studies on this compound as a kinase inhibitor were not found in the provided results, the broader class of azepan-2-one derivatives has shown potential in this area ontosight.ai. Kinase inhibitors can function through different mechanisms, including competing with ATP for binding to the active site or targeting allosteric sites asbmb.org.
Protease Modulation by this compound Derivatives
Proteases are enzymes that break down proteins and are involved in numerous physiological and pathological processes patsnap.com. Modulating protease activity is a therapeutic strategy for various conditions patsnap.comnih.gov. Azepan-2-one derivatives have been explored for their ability to modulate protease activity ontosight.ai. This modulation can involve inhibiting excessive protease activity, which is often observed in chronic wounds and other inflammatory conditions wounds-uk.comnih.gov. Protease inhibitors can act through various mechanisms, such as binding to the active site or chelating metal ions essential for enzyme function researchgate.netpatsnap.com.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure affect the biological activity of a compound benchchem.comnih.gov. Structure-Property Relationship (SPR) studies investigate the relationship between chemical structure and physicochemical properties that are relevant to biological performance, such as solubility, lipophilicity, and metabolic stability nih.govmolaid.com. For azepane derivatives, SAR analysis indicates that modifications to the azepane ring and the presence of different functional groups can significantly influence their biological activity, including enzyme binding affinity and receptor interactions benchchem.com.
Detailed SAR investigations, such as those conducted for 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as CB2 receptor agonists, provide valuable insights into the specific structural features that contribute to potency and selectivity acs.orgnih.govresearchgate.net. These studies often involve synthesizing a series of analogues with systematic structural changes and evaluating their biological activity to identify key moieties and substitution patterns that are crucial for desired effects acs.orgnih.govresearchgate.net.
SPR modeling complements SAR studies by considering how structural changes impact properties relevant to a compound's behavior in a biological system, such as its absorption, distribution, metabolism, and excretion (ADME) profile nih.gov. Computational methods are increasingly used in SAR and SPR modeling to predict activity and properties based on chemical structure, guiding the design and synthesis of novel compounds with improved profiles benchchem.com.
While comprehensive SAR and SPR data specifically for this compound are not extensively detailed in the provided search results, the studies on related azepan-2-one derivatives demonstrate the importance of these analyses in optimizing compounds for target interactions and desired biological outcomes acs.orgnih.govresearchgate.netnih.govmolaid.com.
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds and provides insights into the molecular features crucial for biological interaction uni.lu. QSAR models are developed using various statistical methods, including multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN).
The process typically involves:
Data Collection: Gathering a set of structurally related compounds and their experimentally determined biological activities.
Descriptor Calculation: Computing molecular descriptors that quantify various aspects of chemical structure, such as electronic, steric, and topological properties.
Model Building: Developing a mathematical model that correlates the descriptors with the biological activity.
Validation: Rigorously evaluating the predictive ability and robustness of the model using techniques like cross-validation and external validation.
For this compound derivatives, a QSAR approach would involve synthesizing or acquiring a series of derivatives with variations in the substituents on the azepane ring or the N-ethyl group. Their biological activity against a specific target (e.g., enzyme inhibition, receptor binding, cellular effect) would be measured. Molecular descriptors for each derivative would be calculated, and statistical models would be built to correlate these descriptors with the observed biological activity. Such studies, if conducted, would identify which structural modifications enhance or diminish the desired biological effect, guiding the synthesis of more potent or selective analogues. While QSAR studies have been successfully applied to various heterocyclic compounds and their derivatives to predict biological activities like anticancer or enzyme inhibition, specific published QSAR data for this compound derivatives were not found in the conducted searches.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target uni.lu. A pharmacophore model represents the spatial arrangement of these features, which can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
Ligand-based drug design (LBDD) is particularly useful when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of known active compounds (ligands) that bind to the target. Pharmacophore models derived from a set of active ligands can be used to virtually screen large databases of compounds to identify potential new drug candidates that possess the required features.
The steps in pharmacophore modeling and LBDD typically involve:
Ligand Selection: Choosing a set of molecules known to bind to the target of interest.
Conformational Analysis: Generating relevant 3D conformations for the selected ligands.
Pharmacophore Generation: Identifying common features and their spatial relationships among the active ligands.
Model Validation: Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds.
Virtual Screening: Using the validated pharmacophore model as a query to search chemical databases for molecules with similar features.
Applying these principles to this compound derivatives would involve studying a series of these compounds with known biological activity. Pharmacophore models would be generated based on their shared structural features and biological effects. These models could then be used to design or identify novel this compound analogues with predicted activity. Although pharmacophore modeling is a widely used technique in drug discovery for various compound classes, specific pharmacophore models or LBDD studies focused on this compound derivatives were not identified in the search results.
Cellular and Molecular Pathway Modulations by this compound Derivatives
Understanding how this compound derivatives interact with and modulate specific cellular and molecular pathways is crucial for elucidating their mechanisms of action and therapeutic potential. These interactions can occur at various levels, including binding to receptors, inhibiting or activating enzymes, or interfering with protein-protein interactions.
Studies in this area often involve:
Target Identification: Determining the specific biological molecules (e.g., proteins, enzymes, receptors) that the derivatives interact with.
Pathway Analysis: Investigating how these interactions affect downstream signaling cascades and cellular processes. This can involve techniques such as Western blotting, reporter assays, and gene expression analysis.
Phenotypic Assays: Observing the effects of the derivatives on cellular behavior, such as cell proliferation, migration, apoptosis, or the production of specific molecules like cytokines.
Examples from the literature on other compound classes illustrate the types of pathway modulations that could be investigated for this compound derivatives. For instance, some derivatives have been shown to interact with G-protein coupled receptors (GPCRs) or modulate pathways involving cyclic AMP (cAMP) and phosphoinositide signaling. Other compounds have demonstrated the ability to inhibit specific kinases involved in inflammatory pathways or modulate autophagy. To date, specific detailed information on the cellular and molecular pathways modulated by this compound derivatives was not found in the performed searches.
Design of Targeted this compound Analogues for Biological Probes
The design of targeted analogues of a compound for use as biological probes is a powerful approach to investigate biological processes, identify molecular targets, and study the distribution and metabolism of the compound. Biological probes are molecules with specific properties, such as fluorescence or a tag for affinity purification, that allow them to be used as tools to study biological systems.
Designing this compound analogues as biological probes would involve:
Modification Strategy: Introducing a reporter group (e.g., fluorophore, radioisotope, biotin (B1667282) tag) into the structure of a this compound derivative while retaining its ability to interact with the target biological molecule.
Linker Design: Utilizing appropriate linkers to attach the reporter group without interfering with the binding affinity or biological activity of the analogue.
Validation: Confirming that the designed probe retains the desired biological activity and that the reporter group functions as intended within the biological system.
Advanced Materials Science Applications of 1 Ethylazepan 2 One Derived Polymers and Composites
Synthesis of High-Performance Polymers from 1-Ethylazepan-2-one Monomers
The synthesis of high-performance polymers typically involves monomers that can undergo controlled polymerization to yield materials with superior mechanical, thermal, and chemical properties. While caprolactam undergoes ring-opening polymerization to form polycaprolactam (Nylon-6), the polymerization of N-substituted caprolactams like this compound as primary monomers for high-performance polymers is not extensively detailed in the provided search results. High-performance polymers are generally characterized by their ability to withstand harsh conditions, retaining desirable properties under high temperature, pressure, and corrosive environments. osti.gov Examples of such polymers include polyphenylene sulfide (B99878) (PPS) and polyetheretherketone (PEEK). osti.gov
The anionic polymerization of lactams is a known method for producing polyamides. google.commdpi.com N-alkyl-lactams, including N-ethyl-caprolactam, have been mentioned in the context of reducing the viscosity of activators used in the activated anionic polymerization of lactams, such as ε-caprolactam. google.com This suggests its involvement in the polymerization process, albeit not necessarily as the primary monomer forming the polymer backbone in these specific instances.
Development of Biodegradable and Biocompatible Polymers
Biodegradable and biocompatible polymers are crucial for various biomedical and environmental applications. These polymers can degrade in biological systems or the environment without causing harm and are compatible with living tissues. units.itresearchgate.netmdpi.comnih.gov Common examples include polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA). mdpi.comnih.gov Natural polymers like chitosan (B1678972) are also considered biocompatible and biodegradable. units.itresearchgate.net
While the provided searches discuss the development of such polymers, there is no direct evidence presented on the synthesis of biodegradable or biocompatible polymers specifically from this compound as the primary monomer. The biodegradability and biocompatibility of a polymer are highly dependent on its chemical structure and the resulting degradation products. For a polymer derived from this compound to be biodegradable, its backbone would need to be susceptible to hydrolysis or enzymatic cleavage.
Thermoplastic and Elastomeric Materials from Azepan-2-one (B1668282) Polymers
Thermoplastic polymers can be repeatedly softened by heating and hardened by cooling, while elastomers exhibit significant reversible deformation. byjus.comfst.comaits-tpt.edu.incompositeskn.orgdynisco.comresearchgate.net The properties of thermoplastic and elastomeric materials are closely related to their molecular structure, including chain flexibility, intermolecular forces, and the presence or absence of cross-linking. fst.comaits-tpt.edu.inwiley-vch.dedynisco.comresearchgate.net
Polymers derived from caprolactam, like Nylon-6, are known thermoplastics. aits-tpt.edu.in The incorporation of an N-ethyl group into the caprolactam structure to form this compound would alter the steric hindrance and polarity of the monomer, potentially influencing the polymerization behavior and the properties of the resulting polymer. While N-ethylcaprolactam has been mentioned in the context of polyamide and polyether amide elastomers recovery processes, this refers to its use in processing rather than as a monomer forming the elastomeric structure itself. epo.org Thermoplastic elastomers (TPEs) represent a hybrid class exhibiting both thermoplastic and elastomeric properties. fst.comwiley-vch.deresearchgate.net The development of thermoplastic or elastomeric materials directly from the polymerization of this compound as the main monomer is not explicitly detailed in the search results.
Fabrication of Functional Materials Based on this compound Scaffolds
The fabrication of functional materials often involves utilizing monomers or polymers to create structures with specific properties for various applications. This can include incorporating them into nanomaterials, composites, or using them for surface modification and coatings.
Applications in Nanomaterials and Composites
Nanomaterials and composites leverage the unique properties of materials at the nanoscale or the synergistic effects of combining different materials. nih.govcosqc.gov.iqmdpi.comfrontiersin.org Polymer-based nanocomposites, for instance, can exhibit enhanced mechanical, electrical, and thermal properties. researchgate.net Nanoparticles and nanomaterials have applications in diverse fields, including drug delivery, catalysis, and sensors. nih.govgrafiati.comnih.govmdpi.comfrontiersin.org Composites often involve a polymer matrix reinforced with fibers or particles. byjus.comcompositeskn.org
While this compound is mentioned as a material science intermediate and in the context of composites in one instance, direct applications of polymers specifically derived from this compound as the primary polymer matrix or component in nanomaterials and composites are not detailed in the provided search results. environmentclearance.nic.ingrafiati.com Research on nanomaterials and composites involving polymers often focuses on materials like carbon nanotubes, graphene, metal nanoparticles, and various polymer matrices such as polyolefins, polyamides, and epoxies. nih.govcosqc.gov.iqresearchgate.netmdpi.comfrontiersin.org
Surface Modification and Coating Technologies
Surface modification and coating technologies are used to alter the surface properties of materials, such as adhesion, wettability, and chemical resistance, or to apply protective or functional layers. empa.chmicroban.comagc-plasma.com Various techniques, including physical vapor deposition (PVD) and plasma-enhanced chemical vapor deposition (PECVD), are employed for creating thin films and coatings. argor-aljba.comempa.chagc-plasma.com Polymers are often used in coatings for protection, aesthetics, or specific functionalities. microban.com
This compound has been mentioned as a solvent in polyurethane dispersions, which are used in coatings. google.com This indicates an indirect role in coating technology as a processing aid. However, the direct use of polymers synthesized from this compound as the primary material for surface modification or in coating formulations as the main binder or functional component is not explicitly described in the provided search results. Coating technologies discussed often involve different polymer types or inorganic materials. argor-aljba.comempa.chmicroban.comagc-plasma.com
Structure-Property Correlations in this compound Based Advanced Materials
Understanding the relationship between the chemical structure of a polymer and its resulting properties is fundamental in materials science. gatech.edudronacharya.infoamazon.commdpi.commdpi.comopen.eduwhiterose.ac.ukresearchgate.netosu.edu Factors such as monomer structure, molecular weight, chain architecture (linear, branched, cross-linked), crystallinity, and intermolecular forces all influence a polymer's mechanical, thermal, chemical, and electrical behavior. dronacharya.infoamazon.comopen.eduresearchgate.net
For polymers hypothetically derived from this compound, the presence of the N-ethyl substituent on the azepan-2-one ring would significantly impact the polymer's properties compared to Nylon-6 (derived from caprolactam). This substituent could affect chain packing, flexibility, and interchain interactions, thereby influencing crystallinity, melting temperature, glass transition temperature, solubility, and mechanical strength. For instance, bulky side groups can reduce crystallinity and increase chain flexibility. dronacharya.info
While the general principles of structure-property relationships in polymers are well-established gatech.edudronacharya.infoamazon.commdpi.commdpi.comopen.eduwhiterose.ac.ukresearchgate.netosu.edu, specific detailed research findings on the structure-property correlations of polymers synthesized directly from this compound as the primary monomer in the context of advanced materials applications are not provided in the search results. Such studies would typically involve synthesizing polymers with varying molecular weights or architectures and characterizing their thermal, mechanical, and other relevant properties to establish these correlations.
Future Research Directions and Emerging Opportunities in 1 Ethylazepan 2 One Chemistry
Integration of Artificial Intelligence and Machine Learning in 1-Ethylazepan-2-one Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools for accelerating discovery and optimizing processes. gu.se In the context of this compound, AI and ML can be integrated into several research areas:
De Novo Design and Virtual Screening: AI algorithms can be trained on existing datasets of lactam and azepane derivatives to generate novel structural analogs of this compound with predicted desirable properties, such as enhanced bioactivity or improved material characteristics. amolthakkar.comunibe.chunibe.ch Virtual screening using ML models can help identify potential biological targets or industrial applications for this compound and its derivatives. gu.se
Predicting Physicochemical Properties: ML models can predict various properties of this compound and its potential derivatives, including solubility, boiling point, and spectroscopic data, reducing the need for extensive experimental measurements. This is particularly relevant for N-alkylated lactams where alkyl chain length and branching can influence properties. researchgate.netnih.gov
Synthesis Planning and Optimization: AI-driven retrosynthesis tools can assist in designing more efficient and potentially greener synthetic routes to this compound and its functionalized derivatives. amolthakkar.comunibe.ch ML can also be used to optimize reaction conditions, predict yields, and minimize byproduct formation.
| AI/ML Application | Potential Impact on this compound Research |
|---|---|
| De Novo Design & Virtual Screening | Discovery of novel derivatives with tailored properties. |
| Property Prediction | Reduced experimental effort, faster characterization. |
| Synthesis Planning & Optimization | More efficient and sustainable synthetic routes, improved yields. |
Exploration of Novel Synthetic Methodologies and Catalytic Systems for this compound
Developing new and improved synthetic routes to this compound is crucial for its wider accessibility and potential applications. Future research should focus on:
Catalytic Approaches: Investigating novel catalytic systems for the synthesis of the azepan-2-one (B1668282) core and the introduction of the N-ethyl group. This could involve exploring transition metal catalysis, organocatalysis, or biocatalysis to achieve higher efficiency, selectivity, and sustainability. mdpi.comkaimosi.com Research into related lactams and cyclic amines has shown the utility of various catalysts, including copper and iridium complexes, in cyclization and amination reactions. mdpi.comkaimosi.com
Green Chemistry Principles: Developing synthetic methods that align with green chemistry principles, such as using renewable feedstocks, reducing solvent usage, employing less hazardous reagents, and minimizing waste generation. issues.orgijpsjournal.com Microwave-assisted synthesis under solvent-free conditions has shown promise for the N-alkylation of lactams, which could be relevant for synthesizing this compound. researchgate.net
Flow Chemistry: Exploring continuous flow processes for the synthesis of this compound to improve reaction control, safety, and scalability.
Expansion of Biological Applications beyond Current Scope for this compound Derivatives
While specific biological activities for this compound itself are not extensively detailed in the provided results, the azepane and lactam scaffolds are present in compounds with diverse biological activities. ontosight.aiontosight.aiontosight.ainih.govnih.govscholarsresearchlibrary.com Future research could explore the potential of this compound derivatives in new biological applications:
Neuroscience: Given that some azepane-containing compounds have shown neuropharmacological activity, further investigation into the potential of this compound derivatives in targeting neurological disorders is warranted. ontosight.aiamolthakkar.comunibe.chunibe.chgoogle.combenchchem.comsmolecule.com
Antimicrobial and Anticancer Agents: Lactam derivatives have demonstrated antimicrobial and anticancer properties. nih.govresearchgate.net Exploring functionalized this compound structures could lead to the discovery of new agents in these areas. ontosight.aiontosight.aitandfonline.com
Modulators of Biological Pathways: Investigating the interaction of this compound derivatives with various enzymes and receptors could reveal potential as modulators of specific biological pathways, opening doors for therapeutic applications beyond those currently explored for related structures. ontosight.aiontosight.aiontosight.aibenchchem.commdpi.com
| Potential Biological Application Area | Relevance based on Related Compounds |
|---|---|
| Neuroscience | Azepane scaffold present in compounds with neuropharmacological activity. ontosight.aiamolthakkar.comunibe.chunibe.chgoogle.combenchchem.comsmolecule.com |
| Antimicrobial/Anticancer | Lactam derivatives show antimicrobial and anticancer properties. ontosight.aiontosight.ainih.govresearchgate.nettandfonline.com |
| Biological Pathway Modulation | Potential interactions with enzymes and receptors. ontosight.aiontosight.aiontosight.aibenchchem.commdpi.com |
Interdisciplinary Research Endeavors Involving this compound
Addressing complex scientific challenges often requires collaboration across different disciplines. leeds.ac.ukmdpi.comutexas.edumyresearchconnect.comjournalofinterdisciplinarysciences.com Future research on this compound can benefit significantly from interdisciplinary approaches:
Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are essential to synthesize targeted this compound derivatives and evaluate their biological activities and mechanisms of action. ontosight.aiontosight.aiontosight.airsc.org
Chemistry and Materials Science: Exploring the incorporation of the this compound moiety into polymers or other materials could lead to novel materials with unique properties. researchgate.netbenchchem.comresearchgate.net Research on lactam-containing polymers for solar cells exemplifies this potential. researchgate.net
Computational Chemistry and AI/ML: Collaboration between computational chemists and AI/ML experts can drive the in silico design, prediction, and optimization efforts discussed in Section 10.1. amolthakkar.comunibe.chunibe.chgoogle.comrsc.orgbiomedpress.org
Chemical Engineering: Collaboration with chemical engineers is crucial for scaling up the synthesis of this compound and its derivatives and developing efficient and sustainable manufacturing processes.
Challenges and Perspectives for Sustainable Development in this compound Chemistry
While exploring the potential of this compound, it is crucial to consider the challenges and opportunities related to sustainable development in its chemistry:
Sustainable Synthesis: A key challenge is to develop synthetic routes that minimize environmental impact, reduce energy consumption, and avoid the use of hazardous substances. issues.orgijpsjournal.comcefic.orgresearchgate.netresearchgate.net This includes finding greener alternatives to current reagents and solvents used in lactam synthesis. ijpsjournal.com
Circular Economy: Exploring possibilities for recycling or degrading materials containing the this compound structure at the end of their life cycle. cefic.orgresearchgate.net
Safety and Toxicology: Although excluded from the content inclusions, a thorough understanding of the safety and toxicological profile of this compound and its derivatives is paramount for responsible development and application. nih.gov Future research needs to address this aspect comprehensively.
Addressing these challenges requires a concerted effort involving researchers, industry, and regulatory bodies to ensure that the development of this compound chemistry aligns with the principles of sustainability and contributes to a greener future. issues.orgcefic.orgresearchgate.netresearchgate.net
Q & A
Q. What frameworks ensure ethical reporting of this compound's potential therapeutic applications?
- Methodological Answer : Adhere to ICMJE and ARRIVE guidelines for preclinical studies. Disclose funding sources and conflicts of interest. Use controlled vocabulary (MeSH terms) for database indexing. For in vivo work, include ethics committee approvals and ARRIVE checklists .
Interdisciplinary Applications
Q. How can this compound be integrated into materials science research?
- Methodological Answer : Study its role as a monomer in polymer synthesis (e.g., ring-opening polymerization). Characterize thermal stability (TGA) and mechanical properties (DSC, tensile testing). Collaborate with computational chemists to predict copolymer compatibility. Publish datasets on platforms like Zenodo for reuse .
Q. What methodologies bridge gaps between this compound's synthetic chemistry and pharmacological studies?
- Methodological Answer : Establish structure-activity relationships (SAR) using combinatorial libraries. Pair synthetic yields with ADMET predictions (e.g., SwissADME). Use cheminformatics tools (e.g., KNIME) to cluster bioactive derivatives. Publish protocols in hybrid journals (e.g., ACS Medicinal Chemistry Letters) to reach dual audiences .
Advanced Data Analysis
Q. How should researchers statistically analyze dose-response data for this compound derivatives?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC50/EC50 with 95% confidence intervals. Use ANOVA for multi-group comparisons and post-hoc tests (Tukey’s) for pairwise analysis. Share raw dose-response curves in machine-readable formats (e.g., CSV) .
Q. What computational tools resolve discrepancies in this compound's predicted vs. experimental spectral data?
- Methodological Answer : Employ ab initio NMR prediction software (e.g., ACD/Labs, MestReNova) with solvent corrections. Compare experimental shifts with Boltzmann-weighted conformational ensembles. Use RMSD metrics to quantify alignment accuracy. Document software versions and parameters for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
